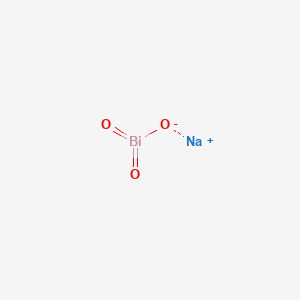

铋酸钠

描述

Synthesis Analysis

Sodium bismuthate can be synthesized through various methods. One approach involves using sodium persulfate as an oxidant, which offers a safer, easier, and more expedient process compared to traditional methods that might release poisonous gases. This green synthesis approach has been demonstrated to produce sodium bismuthate dihydrate (NaBiO3·2H2O) under specific reaction conditions, highlighting its adaptability and efficiency in synthesis procedures (Feng et al., 2019).

Molecular Structure Analysis

The molecular structure of sodium bismuthate, particularly its hydrated forms like NaBiO3·XH2O, is characterized by its ability to form complex structures. Research utilizing pair distribution function analysis of X-ray total scattering data has revealed insights into the structure of NaBiO3·XH2O. The study proposed a model where the structure is similar to NaBiO3 but with turbostratic disorder in the stacking direction of Bi-O and Na-O layers, indicating the complex nature of its molecular arrangement (Kozma et al., 2018).

Chemical Reactions and Properties

Sodium bismuthate acts as an efficient catalyst in organic synthesis, such as in the one-pot synthesis of biologically active spiro[4H-pyran] derivatives. This demonstrates its versatility and effectiveness in facilitating complex chemical reactions under solvent-free conditions, making it a valuable reagent in green chemistry (Mohamadpour et al., 2017).

科学研究应用

化学氧化:钋酸钠作为氧化剂类似于乙酸铅四酯,特别用于分解1,2-二醇,直接氧化和分析尿液中的皮质类固醇 (Kitchin, 1986)。

制药合成:它有效氧化烯丙基醇,有助于合成酮基紫杉醇,这是紫杉醇和多西他赛半合成的重要前体,对癌症治疗至关重要 (Banik, Fernández, & Alvarez, 2005)。

纳米材料合成:钋酸钠可用于合成单晶铋纳米线和纳米球,以及Bi/Bi2O3纳米电缆,具有潜在的纳米技术和材料科学应用 (Wang, Wang, Peng, & Li, 2004)。

材料科学:基于钛酸钠铋的材料可作为能量存储电容器、致动器、电热系统和发光器件中铅基化合物的替代品 (Viola et al., 2021)。

光催化:钋酸钠展示出对孔雀石绿的显著光催化降解速率,表明其在环境修复中的潜力 (Ka, 2013)。

核燃料再处理:它被用作无机氧化剂和光催化剂,用于氧化分离Am3+离子与镧系离子,在核燃料再处理中至关重要 (Kozma et al., 2018)。

能量存储:钋酸钠有助于钠离子电池的高容量和增强循环稳定性,对可再生能源存储至关重要 (Kim et al., 2016)。

冶金学:它与硫化钠相互作用,影响钼粒矿和铋粒矿等矿物的浮选分离,表明其在冶金过程中的重要性 (Liu et al., 2021)。

化学反应:钋酸钠与水介质中的氟化物反应,产生各种三价铋的氟化合物,在化学合成中有用 (Chaudhuri, Islam, & Purkayastha, 1991)。

电池技术:其在钠离子电池中的应用,特别是作为铋纳米点/碳复合阳极材料,提高了电池性能 (Xiong et al., 2019)。

压电材料:铋钠钛酸盐衍生材料在施加电场下具有延展应变,使其适用于压电应用 (Schütz et al., 2012)。

电子束合成:将钋酸钠暴露于电子束中可合成铋纳米颗粒,可在纳米技术中有各种应用 (Sepúlveda-Guzmán et al., 2007)。

毒理学:钋酸钠以低毒性而闻名,可安全用于各种应用 (Gurchot, Spaulding, Mehrtens, & Hanzlik, 1930)。

药理学:它有助于维持血液和组织中的铋浓度,表明其在药物传递系统中的作用 (Hanzlik, Lehman, Richardson, & Winkle, 1937)。

牙科材料:氧化铋与亚铋酸钠的相互作用可能导致牙齿变色,影响牙科材料的选择(Camilleri et al., 2020)。

分析化学:亚铋酸钠在流动注射分析中作为氧化剂,特别用于确定废水中的锰(Kargosha & Noroozifar, 2000)。

热工程:它在热传递技术中具有潜在应用,特别是在电子热管理和能源领域(Deng, Jiang, & Liu, 2021)。

安全和危害

Sodium bismuthate is a mild mechanical irritant . Upon ingestion, it is moderately toxic with symptoms akin to lead poisoning: abdominal pain and vomiting . Large doses cause diarrhea and death . Continued absorption of NaBiO3 into the body causes permanent kidney damage . These effects are due to the toxicity of bismuth .

属性

IUPAC Name |

sodium;oxido(dioxo)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Na.3O/q;+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYBUOBTVHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Bi](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065285 | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Sodium bismuthate(V) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium bismuthate | |

CAS RN |

12232-99-4 | |

| Record name | Sodium bismuthate (V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth sodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISMUTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)